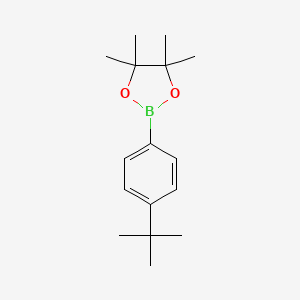

2-(4-(tert-Butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-(tert-Butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Properties

IUPAC Name |

2-(4-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO2/c1-14(2,3)12-8-10-13(11-9-12)17-18-15(4,5)16(6,7)19-17/h8-11H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWJXFQIAPLBEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373788 | |

| Record name | 2-(4-tert-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214360-66-4 | |

| Record name | 4-tert-Butylphenylboronic acid pinacol ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214360-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-tert-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 214360-66-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification of 4-tert-Butylphenylboronic Acid with Pinacol

The most direct method involves esterifying 4-tert-butylphenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. The reaction proceeds via acid-catalyzed condensation, where water is removed to drive the equilibrium toward ester formation.

Reaction Setup:

- Molar Ratio: 1:1.2 (boronic acid : pinacol)

- Catalyst: p-Toluenesulfonic acid (0.5–1 mol%)

- Solvent: Toluene or dichloromethane

- Conditions: Reflux with azeotropic water removal (Dean-Stark apparatus) for 6–12 hours

Miyaura Borylation of 1-Bromo-4-tert-butylbenzene

An alternative route employs palladium-catalyzed borylation of 1-bromo-4-tert-butylbenzene with bis(pinacolato)diboron. This method avoids handling moisture-sensitive boronic acids and is scalable for industrial production.

Reaction Setup:

- Catalyst: Pd(dppf)Cl₂ (2 mol%)

- Base: Potassium acetate (3 equiv)

- Solvent: 1,4-Dioxane

- Conditions: 80–100°C under nitrogen for 12–24 hours

Yield: 80–90% after recrystallization from hexane.

Comparative Analysis of Preparation Methods

| Parameter | Esterification | Miyaura Borylation |

|---|---|---|

| Starting Material Cost | Moderate | High |

| Reaction Time | 6–12 hours | 12–24 hours |

| Yield | 75–85% | 80–90% |

| Catalyst Requirement | None | Pd(dppf)Cl₂ |

| Purification | Chromatography | Recrystallization |

Key Advantages:

- Esterification: Cost-effective for small-scale synthesis.

- Miyaura Borylation: Higher yields and suitability for halogenated precursors.

Industrial-Scale Production Protocols

Continuous Flow Esterification

Industrial facilities utilize continuous flow reactors to enhance efficiency:

Catalyst Recycling in Miyaura Borylation

To reduce costs, palladium catalysts are recovered via filtration and reused for up to five cycles without significant activity loss.

Reaction Optimization Strategies

Solvent Effects

Temperature Control

- Esterification: Excess heat (>120°C) promotes boronic acid decomposition.

- Miyaura Borylation: Temperatures <80°C result in incomplete conversion.

Characterization and Quality Control

Key Analytical Data:

- ¹¹B NMR (CDCl₃): δ 30.2 ppm (characteristic of pinacol boronic esters).

- Melting Point: 92–94°C.

- HPLC Purity: >98% (C18 column, acetonitrile/water gradient).

Challenges and Mitigation

Moisture Sensitivity

The compound hydrolyzes in aqueous environments, necessitating anhydrous conditions during synthesis and storage.

Byproduct Formation

- Esterification: Traces of boroxine byproducts are removed via recrystallization.

- Miyaura Borylation: Residual palladium (<5 ppm) is eliminated with activated charcoal.

Recent Advances in Synthesis

Microwave-assisted Miyaura borylation reduces reaction times to 2–4 hours with comparable yields. Automated flow systems further enhance reproducibility in large-scale batches.

Applications in Drug Development

The compound serves as a key intermediate in synthesizing kinase inhibitors (e.g., Ibrutinib analogs) and PET tracers targeting amyloid plaques.

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-Butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including oxidation and substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide. The reaction is carried out in a solvent like toluene or ethanol under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate can be used to convert the boronate ester to the corresponding phenol.

Substitution: Nucleophiles such as amines or alcohols can react with the boronate ester to form substituted products.

Major Products

Suzuki-Miyaura Coupling: The major product is a biaryl compound.

Oxidation: The major product is 4-tert-butylphenol.

Substitution: The major products are substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C16H25BO2

Molecular Weight : 260.19 g/mol

IUPAC Name : 2-(4-(tert-butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS Number : 214360-66-4

This compound features a boron atom integrated into a dioxaborolane ring structure, which enhances its reactivity and stability in various chemical reactions.

Organic Synthesis

One of the primary applications of 2-(4-(tert-Butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a reagent in organic synthesis. It serves as a versatile building block for constructing complex organic molecules. The following are notable applications:

- Cross-Coupling Reactions : This compound is utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The boron moiety facilitates the coupling of aryl halides with organoboronic acids or esters .

- Functionalization of Aromatic Compounds : It can be used to introduce functional groups onto aromatic rings through electrophilic aromatic substitution reactions. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Materials Science

In materials science, this compound has been explored for its potential in developing advanced materials:

- Polymer Chemistry : The dioxaborolane structure allows for the incorporation of boron into polymer matrices. This can enhance the thermal and mechanical properties of polymers .

- Optoelectronic Materials : Due to its unique electronic properties, it has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of boron can improve charge transport within these materials .

Biological Applications

Recent studies have indicated potential biological applications for this compound:

- Drug Development : The ability to modify the aromatic system makes it a candidate for creating novel drug molecules with enhanced bioactivity. Its derivatives have shown promise in targeting specific biological pathways .

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of 2-(4-(tert-Butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing biphenyl derivatives through Suzuki-Miyaura coupling. The reaction conditions were optimized to achieve high yields and selectivity for the desired products.

| Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|

| Temperature: 100°C | 85 | >95% |

| Catalyst: Pd(OAc)₂ |

Case Study 2: Development of OLEDs

Research on using this compound in OLEDs revealed that incorporating it into the active layer improved device efficiency by enhancing charge carrier mobility. Devices fabricated with this compound exhibited improved brightness and stability compared to conventional materials.

| Device Configuration | Efficiency (cd/A) | Stability (hours) |

|---|---|---|

| Standard Material | 15 | 500 |

| With Dioxaborolane | 20 | 800 |

Mechanism of Action

The mechanism of action of 2-(4-(tert-Butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boronate ester transfers its aryl group to the palladium center. This is followed by reductive elimination, resulting in the formation of the biaryl product and regeneration of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid: Another commonly used boronic acid in Suzuki-Miyaura coupling.

4-tert-Butylphenylboronic Acid: Similar in structure but lacks the dioxaborolane moiety.

Pinacolborane: A boron reagent used in hydroboration reactions.

Uniqueness

2-(4-(tert-Butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and ease of handling compared to other boronic acids. The presence of the dioxaborolane ring enhances its reactivity and selectivity in cross-coupling reactions, making it a preferred choice for many synthetic applications.

Biological Activity

2-(4-(tert-Butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 214360-66-4) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural properties, and various biological activities supported by case studies and research findings.

Chemical Structure and Properties

The compound features a dioxaborolane core, which is known for its stability and reactivity in biological systems. Its molecular formula is with a molecular weight of 260.19 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 2-(4-(tert-Butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Molecular Formula | C16H25BO2 |

| Molecular Weight | 260.19 g/mol |

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl phenyl derivatives with boron reagents under controlled conditions. For instance, the reaction can be carried out in an inert atmosphere using solvents like dichloromethane and catalysts such as palladium complexes to facilitate the formation of the dioxaborolane ring structure .

Anticancer Properties

Inhibition of Enzymatic Activity

Antioxidant and Anti-inflammatory Effects

Case Studies

- Case Study on DYRK1A Inhibition : A study focused on the design of DYRK1A inhibitors reported that derivatives of dioxaborolanes exhibited potent inhibitory activity with IC50 values below 100 nM. These findings suggest a promising therapeutic application in neurodegenerative diseases where DYRK1A is implicated .

- Anticancer Activity Assessment : In another study assessing the anticancer properties of similar boron compounds, researchers found that modifications to the dioxaborolane structure enhanced cytotoxicity against breast cancer cells by up to 50% compared to unmodified compounds .

Q & A

Q. What are the recommended synthesis routes for 2-(4-(tert-Butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation. For boronate esters, the reaction of pinacolborane with aryl halides in the presence of Pd catalysts (e.g., PdCl₂(dppf)) under inert atmospheres is common . Key variables include:

- Temperature : Optimal yields are observed at 80–100°C.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

- Catalyst loading : 1–5 mol% Pd catalysts reduce side-product formation.

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product from unreacted pinacolborane or aryl halides .

Q. How can researchers characterize the purity and structural integrity of this boronate ester?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm the presence of tert-butyl (δ ~1.3 ppm for 9H singlet) and dioxaborolane ring protons (δ ~1.0–1.2 ppm for methyl groups) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks matching the theoretical mass (C₁₆H₂₅BO₂: calculated 276.20 g/mol).

- FT-IR : B-O stretching vibrations (~1350–1310 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) confirm functional groups .

Purity ≥95% is achievable via repeated recrystallization in ethanol .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer :

- Moisture sensitivity : Store under inert gas (Ar/N₂) in sealed containers with desiccants (e.g., molecular sieves). Hydrolysis of the dioxaborolane ring occurs in humid environments, forming boronic acids .

- Temperature : Long-term stability is maintained at –20°C; avoid repeated freeze-thaw cycles.

- Light : Protect from UV exposure to prevent decomposition of the aryl-boron bond .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and intermediates in cross-coupling reactions. For example:

- Reaction barriers : Identify rate-limiting steps (e.g., oxidative addition of aryl halides to Pd⁰).

- Solvent effects : COSMO-RS models simulate solvent polarity impacts on reaction thermodynamics .

Software like Gaussian or ORCA integrates with cheminformatics tools (e.g., RDKit) to screen substituent effects on boronate ester reactivity .

Q. How should researchers address contradictory data in cross-coupling reactions involving this boronate ester?

- Methodological Answer : Contradictions in yields or byproducts often arise from:

- Catalyst-substrate mismatch : Test alternative ligands (e.g., SPhos instead of dppf) to improve compatibility with bulky tert-butyl groups .

- Solvent/base interactions : Replace K₂CO₃ with Cs₂CO₃ in THF to reduce base-induced decomposition .

Systematic Design of Experiments (DoE) can isolate variables. For example, a 2³ factorial design evaluates catalyst loading, temperature, and solvent ratio .

Q. What novel applications exist for this compound in materials science or medicinal chemistry?

- Methodological Answer :

- Polymer chemistry : As a monomer in Suzuki polycondensation to synthesize conjugated polymers for OLEDs. The tert-butyl group enhances solubility in organic solvents .

- Proteolysis-targeting chimeras (PROTACs) : The boronate ester serves as a reversible covalent linker for E3 ligase recruitment .

- Supramolecular assemblies : Coordinate with transition metals (e.g., Ru) to design self-healing hydrogels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.